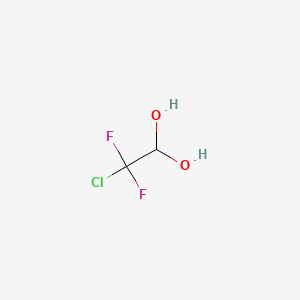

2-Chloro-2,2-difluoroethane-1,1-diol

描述

Contextualization within Halogenated Organic Compounds

Halogenated organic compounds are a broad class of molecules that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) covalently bonded to a carbon atom. The introduction of halogens into an organic framework can dramatically alter the physical and chemical properties of the parent molecule. This is due to the high electronegativity and size of halogen atoms, which can induce bond polarization, influence molecular geometry, and provide a site for various chemical reactions.

2-Chloro-2,2-difluoroethane-1,1-diol is a member of the hydrochlorofluorocarbon (HCFC) family, which are compounds containing hydrogen, chlorine, fluorine, and carbon. The presence of both chlorine and fluorine on the same carbon atom in this molecule creates a unique electronic environment. The strong electron-withdrawing effects of these halogens are pivotal to the compound's properties and stability.

Significance of Geminal Diols in Organic and Biological Systems

Geminal diols, or gem-diols, are organic molecules that possess two hydroxyl (-OH) functional groups attached to the same carbon atom. wikipedia.org These structures are typically formed by the hydration of a carbonyl compound (an aldehyde or a ketone), a reaction that is generally reversible and often favors the carbonyl form. wikipedia.org Consequently, many geminal diols are considered unstable and are difficult to isolate. wikipedia.org

However, the stability of a geminal diol is significantly influenced by the nature of the substituents on the carbonyl carbon. The presence of electron-withdrawing groups, such as halogens, can shift the equilibrium towards the hydrated, geminal diol form. wikipedia.org A classic example of this is chloral (B1216628) hydrate (B1144303), where the three chlorine atoms on the adjacent carbon stabilize the geminal diol structure. wikipedia.org

Geminal diols are not merely chemical curiosities; they are also found in biological systems and can be important intermediates in metabolic pathways. pageplace.denih.gov Their ability to form and break the diol structure is relevant in various biochemical transformations.

Overview of this compound as a Prototypical Halogenated Geminal Diol (Chlorodifluoroacetaldehyde Hydrate)

This compound is the hydrated form of chlorodifluoroacetaldehyde (B1208273). pageplace.denih.gov As a geminal diol, its structure is characterized by two hydroxyl groups on the first carbon of a two-carbon chain, with the second carbon atom being substituted with a chlorine and two fluorine atoms. The strong inductive effect of the chlorine and fluorine atoms significantly withdraws electron density, which stabilizes the otherwise transient geminal diol structure. pageplace.de

Detailed research has identified chlorodifluoroacetaldehyde hydrate as a metabolite in the biotransformation of 1,2-dichloro-1,1-difluoroethane (B158981) (HCFC-132b). nih.govosti.gov In a comparative metabolic study in rats, chlorodifluoroacetaldehyde hydrate was characterized as one of the urinary metabolites of HCFC-132b. nih.govosti.gov This finding underscores the biological relevance of this halogenated geminal diol and highlights its stability under physiological conditions.

Below are tables detailing the known properties of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | Chlorodifluoroacetaldehyde hydrate |

| CAS Number | 63034-47-9 |

| Molecular Formula | C₂H₃ClF₂O₂ |

| Molecular Weight | 132.49 g/mol |

| Canonical SMILES | C(C(F)(F)Cl)(O)O |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | 154.5°C at 760 mmHg |

| Density | 1.384 g/cm³ |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-2,2-difluoroethane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClF2O2/c3-2(4,5)1(6)7/h1,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVGJCUYDBSJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069652 | |

| Record name | 1,1-Ethanediol, 2-chloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63034-47-9 | |

| Record name | 2-Chloro-2,2-difluoro-1,1-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63034-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2,2-difluoro-1,1-ethanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063034479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Ethanediol, 2-chloro-2,2-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Ethanediol, 2-chloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2,2-difluoroethane-1,1-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-2,2-DIFLUORO-1,1-ETHANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SZ7S34VTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 2,2 Difluoroethane 1,1 Diol

Direct Synthesis Approaches

Direct synthesis approaches to 2-Chloro-2,2-difluoroethane-1,1-diol primarily focus on the introduction of the gem-diol functionality to a pre-existing two-carbon backbone containing the requisite chloro and difluoro substituents.

Hydration Reactions of Chlorodifluoroacetaldehyde (B1208273) (2-Chloro-2,2-difluoroethanal)

The most direct conceptual route to this compound is the hydration of its corresponding aldehyde, chlorodifluoroacetaldehyde. Gem-diols are in equilibrium with their corresponding aldehydes or ketones, and the position of this equilibrium is significantly influenced by the electronic nature of the substituents on the carbonyl carbon.

The presence of strongly electron-withdrawing groups, such as the chlorine and fluorine atoms in chlorodifluoroacetaldehyde, destabilizes the carbonyl group and makes the carbonyl carbon more electrophilic. This increased electrophilicity strongly favors the nucleophilic addition of water to form the hydrate (B1144303), the gem-diol. wikipedia.org The equilibrium for the hydration of chloral (B1216628) (trichloroacetaldehyde) to form chloral hydrate, for instance, is known to lie far to the side of the hydrate. wikipedia.org A similar effect is anticipated for chlorodifluoroacetaldehyde.

The hydration reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydration: In an acidic medium, the carbonyl oxygen is protonated, which further increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. A subsequent deprotonation step yields the gem-diol.

Base-Catalyzed Hydration: Under basic conditions, a stronger nucleophile, the hydroxide (B78521) ion, attacks the carbonyl carbon directly. The resulting alkoxide is then protonated by water to give the gem-diol.

| Catalyst | Key Intermediate | General Mechanism |

| Acid (H+) | Protonated Carbonyl | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Deprotonation. |

| Base (OH-) | Alkoxide | 1. Nucleophilic attack by hydroxide. 2. Protonation by water. |

Hydrolytic Pathways from Vicinal and Geminal Dihalides

The synthesis of this compound can also be envisioned through the hydrolysis of appropriate dihaloethane precursors. This approach involves the nucleophilic substitution of halogen atoms with hydroxyl groups.

A plausible, though not explicitly documented, pathway could involve the hydrolysis of a compound such as 1,1-dichloro-2,2-difluoroethane. However, the hydrolysis of such non-activated alkyl halides typically requires harsh conditions and may lead to elimination side products.

A more feasible, albeit still challenging, route could start from 1,2-dichloro-1,1-difluoroethane (B158981). nih.govnih.gov The hydrolysis of this vicinal dihalide would need to proceed selectively to replace the two chlorine atoms on the same carbon with hydroxyl groups, which is a difficult transformation to control and for which specific literature is scarce.

Indirect Synthetic Routes and Derivatization

Indirect methods for the synthesis of this compound involve the transformation of more complex polyhalogenated ethanes or the utilization of the diol itself as a reactive intermediate.

Generation from Related Polyhalogenated Ethanes (e.g., 1,1,1,2-Tetrachloro-2,2-difluoroethane)

One of the more accessible, highly halogenated precursors is 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812). nih.gov While direct hydrolysis of this compound to the target diol is not a well-documented process, it can serve as a starting material for other reactive intermediates. For instance, the reaction of 1,1,1,2-tetrachloro-2,2-difluoroethane with zinc in ethanol (B145695) is known to produce 1,1-dichloro-2,2-difluoroethylene. nih.govresearchgate.net

This resulting halogenated alkene could potentially undergo hydrolysis or a related addition reaction across the double bond to install the desired gem-diol functionality. However, the direct hydrolysis of such electron-deficient alkenes is not straightforward and may require specialized catalytic systems.

Another theoretical pathway could involve the controlled hydrolysis of 1,1,2,2-tetrachloroethane (B165197) under specific conditions to yield the diol, though this reaction is likely to be complicated by competing elimination and rearrangement reactions. nih.gov

Utilization of this compound as a Reactant in Complex Syntheses

While information on the use of this compound as a synthetic precursor is limited, related fluorinated gem-diols have been shown to be valuable intermediates. For example, pentafluoro-gem-diols can generate difluoroenolates, which are versatile nucleophiles in organic synthesis. nih.gov This suggests that this compound could potentially be used to generate a monochloro-difluoroenolate, which could then participate in various carbon-carbon bond-forming reactions.

Furthermore, gem-diols are known to participate in cyclization reactions. conicet.gov.arresearchgate.net It is conceivable that this compound could be a precursor for the synthesis of fluorinated heterocyclic compounds, which are of significant interest in medicinal and agricultural chemistry. researchgate.netrhhz.netresearchgate.net For instance, reaction with a suitable dinucleophile could lead to the formation of a five or six-membered ring containing the CClF2 moiety.

| Potential Reaction Type | Plausible Product Class | Relevance |

| Enolate Generation | Monochloro-difluoroenolate | C-C bond formation |

| Cyclization | Fluorinated Heterocycles | Agrochemicals, Pharmaceuticals |

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing more environmentally benign processes. Key areas of focus include the use of safer solvents, the development of catalytic methods, and the potential for biocatalytic routes.

The use of phase-transfer catalysis could be a greener approach for the hydration of chlorodifluoroacetaldehyde, as it can enhance reaction rates in a biphasic system, potentially reducing the need for harsh, homogeneous reaction conditions and simplifying product isolation. dalalinstitute.comiupac.orgmdpi.com

Biocatalysis offers a promising, albeit currently underexplored, avenue for the synthesis of halogenated diols. conicet.gov.ar The use of enzymes or whole-cell systems could enable highly selective transformations under mild conditions, minimizing waste and avoiding the use of toxic reagents. The development of biocatalytic routes for the synthesis of diols from renewable feedstocks is an active area of research. conicet.gov.ar

Furthermore, the principles of atom economy would favor direct addition reactions, such as the hydration of chlorodifluoroacetaldehyde, over multi-step sequences involving protecting groups or the generation of significant waste streams. The selection of catalysts that can be easily recovered and reused would also contribute to a more sustainable process.

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 2,2 Difluoroethane 1,1 Diol

Tautomeric Equilibria and Hydration/Dehydration Dynamics

Geminal diols, such as 2-Chloro-2,2-difluoroethane-1,1-diol, are known to exist in a dynamic equilibrium with their corresponding carbonyl compounds through a process of hydration and dehydration. wikipedia.org The position of this equilibrium is highly dependent on the electronic and steric environment of the molecule.

This compound is the hydrate (B1144303) of chlorodifluoroacetaldehyde (B1208273). nih.gov In aqueous solutions, these two compounds coexist in a reversible equilibrium. The reaction involves the nucleophilic addition of a water molecule to the carbonyl carbon of the aldehyde to form the geminal diol. libretexts.org

Figure 1: Equilibrium between Chlorodifluoroacetaldehyde and this compound

Generally, the equilibrium for the hydration of aldehydes and ketones lies towards the carbonyl compound. quora.com However, the presence of strong electron-withdrawing groups on the α-carbon can significantly shift the equilibrium towards the formation of the more stable geminal diol. libretexts.orgvaia.com In the case of this compound, the chlorine and two fluorine atoms are highly electronegative, which destabilizes the carbonyl group of chlorodifluoroacetaldehyde and favors the hydrated form. libretexts.orgorgoreview.com This is analogous to chloral (B1216628) hydrate, the stable geminal diol of trichloroacetaldehyde, where the three chlorine atoms strongly favor the hydrated form. wikipedia.orgwikipedia.org

The hydration and dehydration processes can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Mechanism: In acidic conditions, the carbonyl oxygen of chlorodifluoroacetaldehyde is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation of the resulting intermediate yields the geminal diol, this compound. libretexts.org

Base-Catalyzed Mechanism: Under basic conditions, a hydroxide (B78521) ion, a more potent nucleophile than water, directly attacks the carbonyl carbon of chlorodifluoroacetaldehyde. This leads to the formation of an alkoxide intermediate, which is then protonated by a water molecule to give the geminal diol and regenerate the hydroxide catalyst. libretexts.org

The reverse process, dehydration, can also be catalyzed by acid or base, following the principle of microscopic reversibility. pearson.com

The stability of a geminal diol is a critical factor determining the position of the hydration-dehydration equilibrium. Two primary factors govern this stability:

Electronegativity: The presence of electron-withdrawing substituents on the carbon atom adjacent to the diol group significantly enhances the stability of the geminal diol. vaia.com In this compound, the inductive effect of the chlorine and two fluorine atoms withdraws electron density from the carbonyl carbon of the corresponding aldehyde, making it more susceptible to nucleophilic attack by water. libretexts.orgorgoreview.com This effect also stabilizes the resulting geminal diol. The higher the electronegativity of the substituents, the more the equilibrium favors the geminal diol. libretexts.org

Steric Effects: Steric hindrance from bulky substituents around the carbonyl group can impede the approach of a water molecule, thus disfavoring the formation of the tetrahedral geminal diol. quora.com In the case of this compound, the substituents on the alpha carbon (one chlorine and two fluorine atoms) are relatively small, minimizing steric hindrance.

Reactions of the Hydroxyl Moieties

The two hydroxyl groups of this compound are the primary sites for further chemical transformations, including oxidation, condensation, and etherification reactions.

While geminal diols are often intermediates, they can undergo oxidation. The oxidation of aldehydes to carboxylic acids often proceeds through a gem-diol intermediate. nih.gov In the case of this compound, oxidation would be expected to yield a carboxylic acid. Strong oxidizing agents can facilitate this transformation. The expected product from the oxidation of the hydroxyl groups, followed by the likely loss of the chlorine atom, would be difluoroacetic acid.

Table 1: Hypothetical Oxidation of this compound

| Reactant | Oxidizing Agent | Expected Product |

|---|

The hydroxyl groups of this compound can potentially undergo condensation and etherification reactions, typical for diols. pageplace.de

Condensation Reactions: Geminal diols can participate in condensation reactions. For instance, under acidic conditions, they can react with other alcohols to form acetals. In the case of this compound, reaction with an alcohol (R-OH) could lead to the formation of a chloro-difluoro-acetal. Such reactions are generally reversible. pearson.com

Etherification Reactions: The hydroxyl groups can also be converted into ether groups. For example, reaction with a suitable alkylating agent in the presence of a base could yield a diether of this compound. The reactivity of the hydroxyl groups in etherification would be influenced by the electron-withdrawing nature of the adjacent halogenated carbon.

Detailed research findings on specific condensation and etherification reactions of this compound are not extensively documented in the provided search results. The described reactions are based on the general reactivity of geminal diols.

Reactivity at the Halogenated Carbon Center

The carbon atom bonded to two fluorine atoms and one chlorine atom (C2) is the primary site for several key transformations due to the strong electron-withdrawing nature of the halogens. This polarization facilitates both substitution and elimination reactions.

The C-Cl bond at the halogenated carbon center is susceptible to nucleophilic attack. The presence of two highly electronegative fluorine atoms on the same carbon atom enhances the electrophilicity of the carbon, making the chlorine atom a relatively good leaving group compared to non-fluorinated analogues. In contrast, the carbon-fluorine bond is one of the strongest single bonds in organic chemistry and is generally unreactive towards nucleophilic substitution under standard conditions. wikipedia.org

While direct studies on this compound are scarce, the reactivity can be inferred from similar structures. The primary mode of substitution involves the displacement of the chloride ion by a variety of nucleophiles. Intramolecular nucleophilic substitution of C-F bonds can be achieved under specific conditions where the reaction is driven by the formation of a stable ring, but intermolecular substitution of fluoride (B91410) is rare. cas.cn

| Reactant Type | Nucleophile | Conditions | Product Type |

| Haloalkane | RO⁻ (Alkoxide) | Alcoholic Solution | Ether |

| Haloalkane | CN⁻ (Cyanide) | Nucleophilic Substitution | Nitrile youtube.com |

| Fluoroarene | Alcohols, Amines | KOH/DMSO | Substituted Arene researchgate.net |

| Alkyl Fluoride | O- and N-nucleophiles | Intramolecular Cyclization | Heterocycle cas.cn |

This table presents representative nucleophilic substitution reactions on halogenated compounds to illustrate the potential reactivity of the CF2Cl group.

Elimination reactions, specifically dehydrohalogenation, are a prominent feature of the chemistry of haloalkanes and are typically promoted by strong bases. wikipedia.orgstudysmarter.co.uk For this compound, the reaction would likely begin with the dehydration of the geminal diol to form 2-chloro-2,2-difluoroacetaldehyde. Subsequent treatment with a strong base, such as alcoholic potassium hydroxide, can induce the elimination of a hydrogen halide. byjus.comgoogle.com

Two competing elimination pathways are possible:

Dehydrochlorination: Elimination of hydrogen and chlorine to form a difluoro-substituted alkene.

Dehydrofluorination: Elimination of hydrogen and fluorine to form a chlorofluoro-substituted alkene.

Studies on the related compound 1,1-difluoro-1-chloroethane (HCFC-142b) show that both dehydrochlorination to yield vinylidene fluoride (VDF) and dehydrofluorination to yield vinylidene chlorofluoride (VCF) can occur, with selectivity depending on the catalyst and reaction conditions.

| Starting Material (Example) | Base/Catalyst | Reaction Type | Major Product(s) |

| 1-Chloropropane | KOH / ethanol (B145695) | Dehydrochlorination | Propene wikipedia.org |

| 1,2-Dichloroethane | Heat | Dehydrochlorination | Vinyl chloride wikipedia.org |

| 2-Chloropropane | KOH / ethanol | Dehydrochlorination | Propene wikipedia.org |

| Alkyl Halides | Strong, bulky base (e.g., t-BuOK) | Dehydrohalogenation | Hofmann product (less substituted alkene) youtube.com |

This table provides examples of dehydrohalogenation reactions to illustrate the general principles applicable to halogenated ethanes.

The formation of new carbon-carbon bonds at the halogenated center of this compound or its aldehyde equivalent represents a valuable synthetic transformation. These reactions often proceed through the generation of highly reactive intermediates.

Several strategies can be envisioned:

Organometallic Reagents: The C-Cl bond could potentially be used to form organometallic reagents, such as Grignard or organolithium compounds, although the presence of the acidic aldehyde proton (in the equilibrium form) would complicate this approach unless protected.

Reductive Coupling: The trifluoromethyl group (CF3) can undergo reductive processes to generate α,α-difluorobenzylic radical intermediates, which can then be trapped by olefins to form new C-C bonds. ccspublishing.org.cn A similar radical-based approach could be feasible for the CF2Cl group.

Nucleophilic Trifluoromethylation: While not a C-C bond formation in this specific context, the development of nucleophilic CF3 sources like (trifluoromethyl)trimethylsilane (B129416) highlights methods for creating bonds to fluorinated carbons. nih.gov

Friedel-Crafts Type Reactions: Acylation and alkylation reactions of aromatic compounds, such as benzene, can form new carbon-carbon bonds using acyl chlorides or haloalkanes in the presence of a halogen carrier. youtube.com

| Reaction Class | Reagents | Intermediate Type | Application |

| Nitrile Synthesis | Haloalkane + NaCN | Nucleophilic Substitution | Chain extension, precursor to carboxylic acids youtube.com |

| Friedel-Crafts Acylation | Benzene + Acyl Chloride + AlCl₃ | Electrophilic Aromatic Substitution | Forms a new C-C bond with an aromatic ring youtube.com |

| Defluoroalkylation | Trifluoromethylarene + Olefin | Radical | Tandem C-F and C-C bond functionalization ccspublishing.org.cn |

This table summarizes key methods for carbon-carbon bond formation that could be adapted for intermediates derived from this compound.

Polymerization and Oligomerization Reactions Involving this compound

The bifunctional nature of this compound makes it a potential candidate for incorporation into polymeric structures. The most direct route involves its conversion into a cyclic monomer, which can then undergo ring-opening polymerization.

1,3-Dioxolanes are cyclic acetals formed from the reaction of an aldehyde or ketone with a 1,2-diol. wikipedia.org The aldehyde form of the title compound, 2-chloro-2,2-difluoroacetaldehyde nih.gov, can react with a simple diol like ethylene (B1197577) glycol in the presence of an acid catalyst. This reaction yields 2-(chlorodifluoromethyl)-1,3-dioxolane , a key precursor for polymerization. The synthesis of similar halogenated 1,3-dioxolanes is well-documented. google.comgoogleapis.comneftemir.ru

The general reaction is an acid-catalyzed acetalization. The process involves protonation of the aldehyde's carbonyl oxygen, followed by nucleophilic attack by one of the diol's hydroxyl groups. Subsequent dehydration and intramolecular cyclization by the second hydroxyl group forms the stable five-membered dioxolane ring. youtube.com

| Aldehyde/Acetal | Diol | Catalyst | Product |

| 2-Chloro-2,2-difluoroacetaldehyde (inferred) | Ethylene Glycol | Acid (e.g., H₂SO₄) | 2-(chlorodifluoromethyl)-1,3-dioxolane |

| Chloroacetaldehyde dimethyl acetal | 1,4-Butanediol | Dowex 50 resin | 2-chloromethyl-1,3-dioxepane |

| 1,2-Dichloroethyl acetate | Ethylene Glycol | (self-generated acid) | 2-chloromethyl-1,3-dioxolane google.com |

This table illustrates the synthesis of halogenated cyclic acetals, including the expected reaction for forming a polymer precursor from 2-chloro-2,2-difluoroacetaldehyde.

Once synthesized, 2-(chlorodifluoromethyl)-1,3-dioxolane can serve as a monomer in polymerization reactions. The most common mechanism for the polymerization of 1,3-dioxolane (B20135) and its derivatives is cationic ring-opening polymerization (CROP) . rsc.orgyoutube.com This process is initiated by cationic species, such as strong protic acids or Lewis acids. rsc.org

The mechanism proceeds via the following stages:

Initiation: The initiator activates the monomer, typically by protonating one of the oxygen atoms in the dioxolane ring, creating a tertiary oxonium ion.

Propagation: The strained oxonium ion undergoes cleavage. The resulting carbocationic chain end is then attacked by the oxygen atom of another monomer molecule. This process repeats, leading to the growth of a polyacetal chain.

Termination/Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or undergo chain transfer reactions. Intramolecular "backbiting" can also occur, leading to the formation of cyclic oligomers. rsc.orggelest.com

Advanced Characterization and Computational Chemistry of 2 Chloro 2,2 Difluoroethane 1,1 Diol

Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Spectroscopic methods are fundamental in determining the structure and conformational behavior of molecules. For 2-Chloro-2,2-difluoroethane-1,1-diol, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry would be essential for a comprehensive analysis.

NMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be particularly insightful.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the methine proton (-CH(OH)₂) and the two hydroxyl protons (-OH). The methine proton would appear as a triplet due to coupling with the two adjacent fluorine atoms. Its chemical shift would be in the downfield region, likely between 4.5 and 6.0 ppm, influenced by the electronegative chlorine, fluorine, and oxygen atoms. libretexts.org The hydroxyl protons would typically appear as a broad singlet, though its chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would exhibit two signals corresponding to the two carbon atoms. The carbon atom bonded to the two hydroxyl groups (C1) would be significantly deshielded and appear at a lower field. The carbon atom bonded to the chlorine and two fluorine atoms (C2) would also be downfield and would show splitting due to coupling with the fluorine atoms (¹J-CF).

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum would provide direct information about the fluorine environments. A single signal would be expected for the two equivalent fluorine atoms, which would be split into a doublet by the adjacent methine proton.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H (-CH) | 4.5 - 6.0 | Triplet (t) | J-HF |

| ¹H (-OH) | Variable | Broad Singlet (br s) | N/A |

| ¹³C (C1) | 90 - 110 | Singlet (s) | N/A |

| ¹³C (C2) | 115 - 135 | Triplet (t) | ¹J-CF |

IR and Raman spectroscopy are complementary techniques used to identify functional groups and to obtain a vibrational fingerprint of a molecule.

Key Vibrational Modes: The IR spectrum of this compound would be characterized by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretching vibrations of the hydroxyl groups involved in hydrogen bonding. acs.orgresearchgate.net C-H stretching vibrations would appear around 2900-3000 cm⁻¹. The C-O stretching vibrations of the diol would be observed in the 1000-1200 cm⁻¹ region. Strong absorptions corresponding to C-F stretching are expected in the 1000-1100 cm⁻¹ range. The C-Cl stretching vibration would appear at a lower frequency, typically between 600 and 800 cm⁻¹. researchgate.netscbt.com

Raman Spectroscopy: Raman spectroscopy would be useful for observing the non-polar bonds with greater intensity, such as the C-C backbone vibrations. It can also provide information on the symmetry of the molecule. researchgate.netresearchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch | 2900 - 3000 | Medium |

| C-O Stretch | 1000 - 1200 | Strong |

| C-F Stretch | 1000 - 1100 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

Molecular Ion: The electron ionization (EI) mass spectrum would likely show a weak or absent molecular ion peak [M]⁺ due to the instability of the gem-diol structure. The presence of chlorine would be indicated by the isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of a water molecule (H₂O) from the gem-diol to form the corresponding aldehyde cation. Other common fragmentations would include the loss of a chlorine atom (Cl•), a fluorine atom (F•), or a hydrofluoric acid molecule (HF). Analysis of these fragments helps to piece together the original structure.

Computational Chemistry and Theoretical Investigations

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the properties of this compound.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2), can be used to calculate the electronic structure, optimized geometry, and relative stability of the molecule. bookpi.orgscirp.org For halogenated ethanols, methods like Gaussian M-062x have been shown to be effective for calculating thermochemical properties such as the enthalpy of formation. scirp.orgresearchgate.net These calculations would help to understand the distribution of electron density and the nature of the chemical bonds within the molecule.

The rotation around the C-C single bond in this compound leads to different conformers, primarily staggered and eclipsed forms. youtube.compressbooks.pubyoutube.comlibretexts.org

Stable Conformers: Similar to other β-halohydrins, the most stable conformers are expected to be the gauche conformations, where the bulky substituents are staggered. yu.edu.jo Intramolecular hydrogen bonding between one of the hydroxyl protons and the chlorine or fluorine atoms could further stabilize certain gauche conformers.

Rotational Barriers: Computational methods can be used to calculate the potential energy surface for the rotation around the C-C bond. This allows for the determination of the energy barriers between different conformers. These barriers provide insight into the flexibility of the molecule and the relative populations of the conformers at a given temperature. Theoretical studies on similar molecules like 2-fluoroethanol (B46154) have explored such torsional motions and their effects on the molecular structure and spectra. rsc.orgchemrxiv.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chlorodifluoroacetaldehyde (B1208273) |

Information regarding "this compound" is currently unavailable in the public domain.

The search results did identify information on structurally related but distinct compounds, such as:

1,2-dichloro-1,2-difluoroethane (B3190508)

1-chloro-1,2-difluoroethane (B1345967)

2,2-difluoroethane-1,1-diol (B13110986)

Other halogenated ethanes

However, the computational and spectroscopic properties of these molecules cannot be extrapolated to "this compound" with any degree of scientific validity. Attempting to generate the requested content for this specific, uncharacterized compound would result in scientifically unfounded and speculative information.

Therefore, to maintain the standards of accuracy and avoid the dissemination of incorrect data, the requested article cannot be produced at this time. Further research and publication on "this compound" within the scientific community would be required before a comprehensive and factual article on its computational chemistry can be authored.

Applications of 2 Chloro 2,2 Difluoroethane 1,1 Diol in Organic Synthesis and Materials Science

Building Block in Complex Organic Molecule Synthesis

As the hydrated form of 2-chloro-2,2-difluoroacetaldehyde, 2-Chloro-2,2-difluoroethane-1,1-diol possesses latent electrophilic character at the carbon bearing the hydroxyl groups. This positions it as a potential two-carbon building block for the synthesis of more complex molecules, particularly those containing the unique chlorodifluoroethyl moiety.

Stereoselective Synthesis of Fluorinated Compounds

While specific studies detailing the stereoselective reactions of this compound are not extensively reported in the literature, the principles of stereoselective synthesis can be applied to its aldehyde form. The facial selectivity of nucleophilic attack on the carbonyl group of 2-chloro-2,2-difluoroacetaldehyde would be influenced by the steric and electronic properties of the chlorodifluoromethyl group.

In general, the stereochemical outcome of reactions involving such aldehydes can be directed by the use of chiral catalysts or auxiliaries. For instance, in reactions like aldol (B89426) or allylation reactions, the diastereo- or enantioselectivity is often controlled by the coordination of the aldehyde to a chiral Lewis acid or by the use of a chiral nucleophile. The presence of the bulky and electron-withdrawing -CF2Cl group could lead to high stereoselectivity due to significant steric and electronic differentiation of the two faces of the carbonyl. masterorganicchemistry.com

Although direct examples with 2-chloro-2,2-difluoroacetaldehyde are scarce, related fluorinated aldehydes have been shown to undergo stereoselective transformations. For example, the addition of nucleophiles to other α-fluorinated aldehydes can proceed with high diastereoselectivity, often rationalized by models such as the Felkin-Anh or Cornforth models, where the electronegative fluorine atoms play a key role in determining the transition state geometry.

Introduction of Unique Fluorinated Motifs

The primary synthetic utility of this compound lies in its ability to introduce the chlorodifluoroethyl group into organic molecules. This motif is of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and chlorine atoms, such as altered lipophilicity, metabolic stability, and electronic characteristics.

The aldehyde functionality, in equilibrium with the diol, can participate in a variety of carbon-carbon bond-forming reactions. For example, it could be employed in:

Wittig-type reactions to form alkenes containing the -CF2Cl group.

Aldol reactions to create β-hydroxy ketones with a chlorodifluoromethyl substituent.

Grignard and organolithium additions to generate secondary alcohols bearing the chlorodifluoroethyl moiety.

While specific research on this compound is limited, the reactivity of similar compounds, such as 2-chloro-2,2-difluoroacetophenone, has been explored. This ketone has been used as a precursor for difluorocarbene, which can then be used for the difluoromethylation of phenols. science.gov This suggests that under basic conditions, the -CF2Cl group can be a source of reactive intermediates.

Precursor for Fluoroorganic Intermediates and Reagents

The functional groups present in this compound make it a plausible precursor for a range of other fluoroorganic intermediates and reagents.

Synthesis of Fluorinated Alcohols and Ethers

Reduction of the aldehyde form of this compound would yield 2-chloro-2,2-difluoroethanol. This alcohol could then serve as a building block for the synthesis of more complex fluorinated molecules. For example, it could be used to introduce the 2-chloro-2,2-difluoroethoxy group into various structures through etherification reactions.

A related process has been described for the preparation of 2,2-difluoroethanol (B47519) from 1-chloro-2,2-difluoroethane. science.gov This suggests that the synthesis of such fluorinated alcohols is of industrial interest.

Furthermore, the reaction of phenols with compounds containing a similar structural unit, such as halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane), has been shown to produce aryl fluoroalkyl ethers. beilstein-journals.orgnih.gov This highlights the potential for the chlorodifluoroethyl group to be incorporated into ether structures.

The synthesis of fluorinated ethers through the addition of alcohols to fluoroolefins or epoxides is a well-established field, indicating a general interest in this class of compounds for various applications. fluorine1.ru

Formation of Fluorinated Carbonyl Compounds and Carboxylic Acid Derivatives

Oxidation of 2-chloro-2,2-difluoroacetaldehyde would lead to the formation of chlorodifluoroacetic acid. This carboxylic acid is a known and commercially available compound that serves as a versatile intermediate in fluorination chemistry. For instance, chlorodifluoroacetic acid and its derivatives can be used to generate difluorocarbene, a reactive species employed in the synthesis of gem-difluorocyclopropanes and other difluorinated compounds.

The conversion of carboxylic acids to acyl fluorides is another important transformation in organic synthesis. nih.govorganic-chemistry.org Chlorodifluoroacetyl fluoride (B91410), derived from the corresponding acid, would be a reactive acylating agent for the introduction of the chlorodifluoroacetyl group.

Role in Polymer Chemistry and Advanced Materials Development

The application of this compound in polymer chemistry is not well-documented. However, the aldehyde functionality suggests potential for its use as a monomer or co-monomer in polymerization reactions. For example, it could potentially undergo polymerization through its carbonyl group to form polyacetal-type structures. The resulting polymer would have a backbone with pendant chlorodifluoromethyl groups, which could impart unique properties such as low surface energy, thermal stability, and chemical resistance.

The field of fluorinated polymers is extensive, with these materials finding use in a wide array of applications due to their unique properties. While common fluoropolymers are typically synthesized from fluoroalkenes like tetrafluoroethylene, research into new fluorinated monomers is ongoing to develop materials with tailored properties.

Given the reactivity of the aldehyde group, 2-chloro-2,2-difluoroacetaldehyde could also be used to modify existing polymers that have reactive sites capable of undergoing condensation reactions with aldehydes. This would be a method to introduce the chlorodifluoromethyl group onto the surface or into the bulk of a polymer, thereby altering its properties. However, specific examples of such applications involving this compound are not readily found in the current scientific literature.

Based on a comprehensive search of scientific literature and chemical databases, there is currently insufficient public information available to construct a detailed article on the applications of This compound in organic synthesis and materials science as specified by the requested outline.

The compound, which is the hydrated form of 2-chloro-2,2-difluoroethanal, is not documented in the available literature as a monomer for the synthesis of fluorinated polymers or as a precursor for the development of specialty fluorinated materials. Searches for its aldehyde equivalent, 2-chloro-2,2-difluoroethanal (CClF₂CHO), also did not yield relevant results regarding its use in polymerization or materials science applications.

While the broader field of fluorinated polymers is well-documented, with many such materials being synthesized from various fluorinated monomers, specific research findings, reaction data, or material properties related to polymers derived from this compound could not be located. Consequently, the required sections and data tables on its role in creating fluorinated polymers, copolymers, and other specialty materials cannot be populated with scientifically accurate and verifiable information at this time.

Therefore, the article cannot be generated as the necessary foundational research findings are not present in the public domain.

Environmental and Biological Transformations of 2 Chloro 2,2 Difluoroethane 1,1 Diol

Environmental Fate and Abiotic Degradation Pathways

The environmental behavior of 2-Chloro-2,2-difluoroethane-1,1-diol is largely dictated by its physical and chemical properties and its interaction with various environmental compartments. Its abiotic degradation can occur through several mechanisms, including hydrolysis, photochemical reactions, and interactions with environmental matrices.

Hydrolytic Transformations in Aqueous Systems

In aqueous environments, this compound is expected to be in equilibrium with its hydrated form, 2-chloro-2,2-difluoroacetaldehyde hydrate (B1144303). The stability of this gem-diol is influenced by the electron-withdrawing effects of the halogen atoms on the adjacent carbon, which favors the hydrated form.

Hydrolysis of the carbon-chlorine bond is a potential transformation pathway. While specific data for this diol is scarce, studies on related chlorinated ethanes suggest that hydrolytic cleavage of the C-Cl bond can occur, although it is generally a slow process under typical environmental conditions. The presence of fluorine atoms on the same carbon may influence the rate of this reaction.

Photochemical Degradation Pathways

Direct photolysis of this compound in the environment is not considered a primary degradation pathway due to the lack of significant chromophores that absorb environmentally relevant wavelengths of light. However, indirect photochemical degradation is a more plausible route.

In the atmosphere, the unhydrated form, 2-chloro-2,2-difluoroacetaldehyde, which would exist in equilibrium with the diol, could be subject to attack by hydroxyl (•OH) radicals. This is a common atmospheric degradation pathway for many volatile organic compounds. The reaction with •OH radicals would likely initiate hydrogen abstraction, leading to the formation of a peroxy radical and subsequent degradation products. The atmospheric lifetime of related hydrochlorofluorocarbons (HCFCs), such as 1,2-dichloro-1,1-difluoroethane (B158981) (HCFC-132b), is determined by their reaction with OH radicals, suggesting a similar fate for the aldehyde form of the target compound. acs.orgpnas.orgresearchgate.netepa.gov

Interaction with Environmental Matrices and Persistence Considerations

The persistence of this compound in the environment will depend on the efficiency of the aforementioned degradation pathways. Its water solubility, a characteristic of diols, suggests it will be mobile in aqueous systems. Its potential to partition to soil and sediment is expected to be low.

The stability of the C-F bonds in the molecule suggests that complete mineralization will be challenging, and persistent fluorinated intermediates may be formed. The atmospheric degradation of related HCFCs is known to produce halogenated acetic acids, which can be persistent in the environment. who.int

Biotransformation and Metabolism in Biological Systems

The biotransformation of this compound is anticipated to proceed via enzymatic pathways that act on its aldehyde form, 2-chloro-2,2-difluoroacetaldehyde.

Enzymatic Pathways and Mechanistic Insights

The primary enzymatic pathway for the metabolism of aldehydes is oxidation, catalyzed by aldehyde dehydrogenases (ALDHs). wikipedia.orgwikipedia.orgijbs.com These enzymes are a superfamily of NAD(P)+-dependent enzymes that oxidize a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. wikipedia.orgwikipedia.orgijbs.com It is highly probable that 2-chloro-2,2-difluoroacetaldehyde, the aldehyde form of the target diol, would be a substrate for ALDHs.

The mechanism would involve the enzymatic oxidation of the aldehyde group to a carboxylic acid, a detoxification step that facilitates the excretion of the compound. Studies on the metabolism of similar halogenated ethanes, such as 1,2-dichloro-1,1-difluoroethane (HCFC-132b), have shown the formation of halogenated acetaldehyde (B116499) and subsequent oxidation to the corresponding acid. osti.gov

Identification of Biotransformation Products and Metabolites (e.g., Chlorodifluoroacetic Acid)

The enzymatic oxidation of 2-chloro-2,2-difluoroacetaldehyde by aldehyde dehydrogenases would directly lead to the formation of Chlorodifluoroacetic acid (CDFA). nih.govnih.gov This metabolic conversion is a critical step in the biotransformation of the parent diol.

Metabolism studies of the related compound 1,2-dichloro-1,1-difluoroethane (HCFC-132b) in rats have identified chlorodifluoroacetic acid as a urinary metabolite, providing strong evidence for this biotransformation pathway. osti.gov The formation of chlorodifluoroacetic acid from the diol would proceed through the aldehyde intermediate.

The following table summarizes the key transformation products discussed:

| Precursor Compound | Transformation Pathway | Product(s) |

| This compound | Equilibrium | 2-Chloro-2,2-difluoroacetaldehyde |

| 2-Chloro-2,2-difluoroacetaldehyde | Atmospheric Oxidation (via •OH) | Peroxy radicals, further degradation products |

| 2-Chloro-2,2-difluoroacetaldehyde | Enzymatic Oxidation (Aldehyde Dehydrogenase) | Chlorodifluoroacetic acid |

Role in the Metabolism of Related Halogenated Hydrocarbons

This compound has been identified as a metabolite in the biotransformation of certain halogenated hydrocarbons. Its formation is a key step in the metabolic pathways of these compounds, often representing a transition from a more complex halogenated alkane to various excretable end products. The generation of this diol is primarily a result of oxidative metabolism mediated by the cytochrome P450 enzyme system.

Research into the metabolism of various hydrochlorofluorocarbons (HCFCs) has elucidated the pathways leading to the formation of this compound. Specifically, studies conducted on male Fischer 344 rats have demonstrated that 1,2-dichloro-1,1-difluoroethane (HCFC-132b) is metabolized to several fluorine-containing compounds, including chlorodifluoroacetaldehyde (B1208273) hydrate, which is the hydrated form of chlorodifluoroacetaldehyde and is structurally identical to this compound. osti.gov

The metabolic transformation of 1,2-dichloro-1,1-difluoroethane involves an initial oxidation step catalyzed by cytochrome P450 enzymes in liver microsomes. capes.gov.br This process leads to the formation of the intermediate chlorodifluoroacetaldehyde. This aldehyde is then hydrated in the aqueous biological environment to form the more stable geminal diol, this compound. osti.gov

Alongside the formation of this compound, the metabolism of 1,2-dichloro-1,1-difluoroethane also yields other metabolites. These include 2-chloro-2,2-difluoroethyl glucuronide, 2-chloro-2,2-difluoroethyl sulfate, and chlorodifluoroacetic acid. osti.gov The presence of these varied metabolites indicates a complex metabolic fate for the parent halogenated hydrocarbon, with the formation of the diol being a significant pathway.

The table below summarizes the metabolic transformation leading to this compound from its parent compound.

Metabolic Formation of this compound

| Parent Compound | Metabolic Intermediate | Resulting Diol | Key Enzyme System |

|---|

常见问题

Q. What are the optimal synthetic routes for preparing 2-chloro-2,2-difluoroethane-1,1-diol, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis can involve base-mediated reactions with halothane derivatives (e.g., 2-bromo-2-chloro-1,1-difluoroethyl ethers) and diol precursors. Critical parameters include temperature control (reflux to drive reactions while avoiding decomposition, as noted in ) and solvent choice (polar aprotic solvents to stabilize intermediates). Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures purity . Halothane-based methodologies, as described in , provide a template for halogen-diol coupling reactions.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer: Use ¹⁹F NMR to analyze the electronic environment of fluorine atoms (chemical shifts between -100 to -200 ppm typical for CF₂ groups). ¹H NMR identifies hydroxyl protons (broad peaks at δ 1–5 ppm) and CH₂ groups. IR spectroscopy confirms hydroxyl stretching (~3200–3600 cm⁻¹) and C-F/C-Cl bonds (~1100–1250 cm⁻¹). X-ray crystallography (as in ) provides definitive structural confirmation, while PubChem-derived InChI keys () aid computational validation .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary?

- Methodological Answer: Store at 2–8°C in anhydrous, inert environments (argon/vacuum-sealed vials) to prevent hydration or oxidation. highlights the importance of low-temperature storage for similar fluorinated diols. Solvent polarity (e.g., dry DMF or THF) during synthesis reduces hydrate formation, a common issue noted in for trifluoroethane-diol derivatives .

Advanced Research Questions

Q. How can researchers mitigate hydrate formation or decomposition during the synthesis of this compound?

- Methodological Answer: Use anhydrous solvents (e.g., dried acetonitrile) and molecular sieves to scavenge water. Catalytic hypervalent iodine reagents (e.g., sodium 2-iodobenzenesulfonate, as in ) promote selective oxidation without overhydration. Reaction monitoring via HPLC-MS identifies hydrate byproducts early, enabling adjustments (e.g., reducing reaction time or temperature) .

Q. What computational approaches are suitable for predicting the reactivity of this compound in substitution or oxidation reactions?

- Methodological Answer: Density Functional Theory (DFT) models the electronic effects of fluorine and chlorine substituents on reaction pathways. Thermodynamic data (e.g., ΔrH° and ionization energies from ) inform feasibility calculations. PubChem’s 3D structural data () and InChI keys enable accurate molecular docking studies for medicinal chemistry applications .

Q. How should researchers address contradictions in reported reaction yields or product distributions involving this compound?

- Methodological Answer: Systematically vary parameters (catalyst loading, solvent polarity) and replicate conditions with strict control. Use GC-MS or NMR titration to quantify byproducts. Cross-reference thermodynamic data (e.g., ’s reaction enthalpies) to explain discrepancies. For example, reports variable yields in fluoro-diol oxidations due to competing hydration pathways, requiring optimization of oxone catalyst ratios .

Q. What strategies enable selective functionalization of this compound for pharmaceutical applications while preserving its halogenated backbone?

- Methodological Answer: Protect hydroxyl groups (e.g., via silylation with TBSCl) before nucleophilic substitution. Fluorine’s electronegativity directs electrophilic attacks to the chlorine-bearing carbon, as seen in ’s substitution reactions with dichlorophenyl analogs. Mild reagents (e.g., NaBH₄ for selective reduction) minimize defluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。